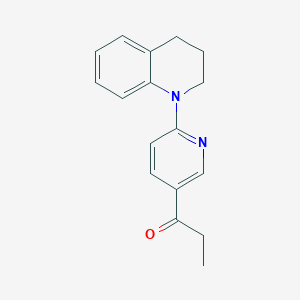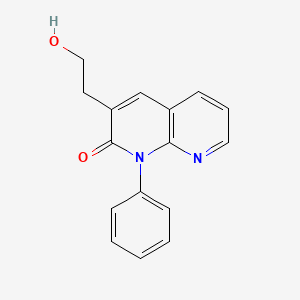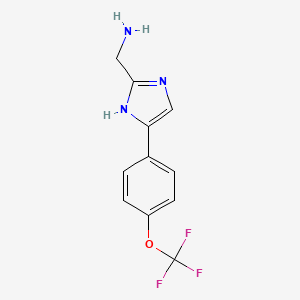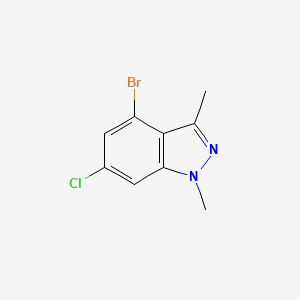
4-Bromo-6-chloro-1,3-dimethyl-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-chloro-1,3-dimethyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. This compound, with its unique bromine and chlorine substitutions, has garnered interest in the fields of medicinal chemistry and synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloro-1,3-dimethyl-1H-indazole typically involves the bromination and chlorination of precursor compounds. One common method involves the bromination of 4-chloro-2-fluoroaniline using N-bromosuccinimide (NBS) followed by diazotization with sodium nitrite and subsequent reaction with formaldoxime . The final step involves cyclization with hydrazine hydrate to form the indazole ring.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Recrystallization is often employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-6-chloro-1,3-dimethyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The indazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Sodium Nitrite: Used for diazotization.
Formaldoxime: Used in the formation of the indazole ring.
Hydrazine Hydrate: Used for cyclization.
Major Products:
Substituted Indazoles: Depending on the reagents used, various substituted indazoles can be formed.
Oxides and Amines: Products of oxidation and reduction reactions.
Applications De Recherche Scientifique
4-Bromo-6-chloro-1,3-dimethyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds used in various chemical industries.
Mécanisme D'action
The mechanism of action of 4-Bromo-6-chloro-1,3-dimethyl-1H-indazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, indazole derivatives are known to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
- 4-Bromo-6-chloro-1H-indazole
- 4-Bromo-1H-indazole
- 6-Chloro-1H-indazole
Comparison: 4-Bromo-6-chloro-1,3-dimethyl-1H-indazole is unique due to its specific substitutions at the 4 and 6 positions, as well as the presence of two methyl groups. These substitutions can significantly alter its chemical reactivity and biological activity compared to other indazole derivatives. The presence of both bromine and chlorine atoms makes it a versatile intermediate for further chemical modifications .
Propriétés
Formule moléculaire |
C9H8BrClN2 |
|---|---|
Poids moléculaire |
259.53 g/mol |
Nom IUPAC |
4-bromo-6-chloro-1,3-dimethylindazole |
InChI |
InChI=1S/C9H8BrClN2/c1-5-9-7(10)3-6(11)4-8(9)13(2)12-5/h3-4H,1-2H3 |
Clé InChI |
BIBAWEANWQVPPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=C1C(=CC(=C2)Cl)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone](/img/structure/B11857162.png)


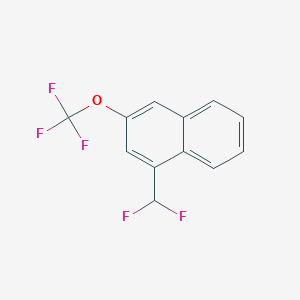

![5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol](/img/structure/B11857185.png)
